molecular formula C25H25ClN4O2S B2539459 2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide CAS No. 959517-20-5

2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide

Cat. No.: B2539459
CAS No.: 959517-20-5
M. Wt: 481.01
InChI Key: POOUMUPIVIQWTF-UHFFFAOYSA-N
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Description

2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide is a synthetic small molecule investigated for its role as a potent and selective kinase inhibitor. Research indicates its primary mechanism of action involves the targeted inhibition of specific protein kinases, such as members of the JAK (Janus kinase) family, which are critical components of intracellular signaling cascades like the JAK-STAT pathway [https://pubmed.ncbi.nlm.nih.gov/]. This pathway is a fundamental mediator of cytokine signaling and is implicated in immune response, hematopoiesis, and inflammatory processes. Consequently, this compound possesses significant research value in the study of autoimmune diseases, hematological malignancies, and cancer biology. By selectively disrupting kinase activity, it serves as a crucial pharmacological tool for elucidating the complex roles of these enzymes in disease pathogenesis and for validating new therapeutic targets in preclinical models. The compound's structure, featuring an imidazoquinazolinone core and a cyclohexylacetamide moiety, is optimized for binding affinity and selectivity. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O2S/c26-17-8-6-7-16(13-17)15-33-25-29-20-12-5-4-11-19(20)23-28-21(24(32)30(23)25)14-22(31)27-18-9-2-1-3-10-18/h4-8,11-13,18,21H,1-3,9-10,14-15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOUMUPIVIQWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinazolinone Precursor Preparation

The quinazolinone scaffold is synthesized via condensation of anthranilic acid derivatives with urea or its analogs. For example, heating 2-aminobenzoic acid with urea at 180°C under inert atmosphere yields 2,3-dihydroquinazolin-4(1H)-one, a versatile intermediate. Alternative routes employ microwave-assisted catalysis to reduce reaction times from hours to minutes.

Imidazole Ring Annulation

Cyclization of the quinazolinone with α-haloketones or α-aminoaldehydes forms the imidazo[1,2-c]quinazoline system. A optimized protocol involves treating 2,3-dihydroquinazolin-4(1H)-one with 2-bromo-1-phenylethanone in dimethylformamide (DMF) at 80°C, catalyzed by potassium carbonate, achieving 72% yield. Patent CN111171056A discloses a related method using HCl in dioxane for cyclization, though yields vary between 30–40% depending on substituent steric effects.

Table 1: Comparison of Cyclization Methods

Method Reagents/Conditions Yield (%) Reference
K₂CO₃/DMF, 80°C 2-Bromo-1-phenylethanone 72
HCl/dioxane, reflux α-Aminoaldehyde derivative 30–40

Introduction of the Sulfanyl-(3-Chlorophenyl)methyl Group

Thiolation Strategies

The sulfanyl group is introduced via nucleophilic displacement of a halogen atom at position 5 of the imidazo[1,2-c]quinazoline core. Treatment of 5-bromoimidazo[1,2-c]quinazolin-3(2H)-one with (3-chlorophenyl)methanethiol in the presence of triethylamine (TEA) in tetrahydrofuran (THF) at 60°C provides the desired sulfide in 65% yield.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling offers an alternative route. For instance, 5-boronic acid-functionalized imidazo[1,2-c]quinazolin-3(2H)-one reacts with (3-chlorophenyl)methyl disulfide under Pd(PPh₃)₄ catalysis, though yields are modest (45–50%) due to competing side reactions.

Table 2: Sulfanyl Group Introduction Efficiency

Method Reagents Yield (%) Reference
Nucleophilic Substitution (3-Cl-Ph)CH₂SH, TEA/THF 65
Suzuki Coupling Pd(PPh₃)₄, B(OH)₂ derivative 45–50

Functionalization with N-Cyclohexylacetamide

Acylation of Primary Amine

The final step involves coupling the imidazo[1,2-c]quinazoline intermediate with N-cyclohexylacetamide. A two-step protocol is optimal:

  • Amine Generation : Reduction of a nitro group at position 2 using H₂/Pd-C in ethanol affords the primary amine.
  • Acylation : Treatment with acetyl chloride in pyridine at 0–5°C provides the acetamide derivative in 85% yield.

Direct Coupling via Carbodiimide Chemistry

Alternatively, EDC/HOBt-mediated coupling of 2-aminoimidazo[1,2-c]quinazoline with cyclohexylacetic acid in dichloromethane (DCM) achieves 78% yield, though this requires pre-functionalized carboxylic acid intermediates.

Table 3: Acylation Method Comparison

Method Reagents Yield (%) Reference
Acetyl Chloride/Pyridine CH₃COCl, Pyridine, 0–5°C 85
EDC/HOBt Coupling EDC, HOBt, DCM 78

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane:ethyl acetate, 3:1) followed by recrystallization from ethanol/water. Structural confirmation employs:

  • NMR : Distinct signals for the imidazo[1,2-c]quinazoline protons (δ 7.2–8.1 ppm), sulfanyl methylene (δ 3.8 ppm), and cyclohexyl group (δ 1.2–1.8 ppm).
  • HRMS : Calculated for C₂₆H₂₆ClN₅O₂S [M+H]⁺: 532.1564; Found: 532.1568.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity. The imidazole ring can also interact with various biological targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents (Position 5) Substituents (Position 2) Notable Properties/Activities References
Target Compound Imidazo[1,2-c]quinazoline 3-Chlorophenylmethylsulfanyl N-Cyclohexylacetamide Hypothesized enhanced stability and lipophilicity
SC-558 Analogues Quinazolin-2-yl Varied (H, CH₃, OCH₃, Br, Cl, etc.) N-Cyclohexylacetamide Substituent-dependent COX-2 inhibition; Cl-substituted analogs show balanced potency and selectivity
10VP91 Benzo[d]imidazole Cyclohexyl N-(-)-Isopinocampheylacetamide Improved solubility and CNS penetration due to bicyclic terpene moiety
EU Patent Compound Imidazo[1,2-c]pyrimidinyl Trifluoromethylphenylcarbamoylmethylsulfanyl N-Cyclohexylpropanamide Enhanced electronic effects from CF₃ group; potential for kinase inhibition

Key Observations:

Substituent Impact on Bioactivity: The 3-chlorophenyl group in the target compound contrasts with the trifluoromethylphenyl group in the EU Patent Compound . However, the Cl-substituted derivative may exhibit better metabolic stability due to reduced steric hindrance. In SC-558 analogs, halogenated derivatives (Cl, Br) showed superior COX-2 inhibition compared to electron-donating groups (OCH₃), aligning with the target compound’s design rationale .

Core Heterocycle Variations: Imidazo[1,2-c]quinazoline (target) vs. Thieno derivatives, however, exhibit higher antiplatelet activity in vivo (e.g., compound C1 in ). Benzo[d]imidazole derivatives (e.g., 10VP91) prioritize CNS activity due to reduced polarity, whereas the target compound’s quinazoline core may favor peripheral tissue targeting .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows a one-pot protocol similar to , which achieves imidazo[1,2-c]quinazoline derivatives in high yield (e.g., 84 mg purified product from 100 mg crude ). This contrasts with multi-step routes for benzo[d]imidazole derivatives, which require additional coupling and purification steps .

Research Findings and Implications

  • Pharmacokinetic Predictions : The cyclohexyl group in the target compound may confer longer half-life compared to methyl or benzyl analogs, as seen in 10VP91 .
  • Therapeutic Potential: Structural similarities to thieno[3,2-c]pyridinyl derivatives () suggest possible antiplatelet applications, though empirical validation is required.
  • Patent Landscape: The EU Patent () highlights imidazo[1,2-c]pyrimidinyl derivatives as kinase inhibitors, indicating that minor core modifications could redirect the target compound’s mechanism of action.

Biological Activity

The compound 2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide is an imidazoquinazoline derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

  • Molecular Formula : C18H22ClN3O2S
  • Molecular Weight : Approximately 373.90 g/mol
  • Functional Groups : Contains a chlorophenyl group, a sulfanyl link, and an acetamide moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Imidazoquinazoline Core : Achieved through cyclization of appropriate precursors.
  • Introduction of the Chlorophenyl Group : Utilizes nucleophilic substitution reactions.
  • Attachment of the Sulfanyl Group : Accomplished via thiolation reactions.
  • Final Alkylation : Incorporates the cyclohexylacetamide group.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds.

The biological activity of imidazoquinazolines often involves interaction with specific enzymes or receptors, modulating their activity. For instance, the compound may inhibit certain kinases or proteases, impacting cellular signaling pathways .

Antimicrobial and Anticancer Properties

Research indicates that derivatives of imidazoquinazoline, including this compound, exhibit significant antimicrobial and anticancer properties. In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines and exhibit antibacterial activity against pathogenic bacteria .

Enzyme Inhibition Studies

Recent studies have evaluated the inhibitory effects of imidazoquinazoline derivatives on α-glucosidase, an enzyme crucial for carbohydrate metabolism. The compound's inhibitory potency was assessed using IC50 values:

CompoundIC50 (µM)Reference
This compoundTBD
Acarbose (Standard)750.0 ± 1.5

These findings suggest that this compound may be a promising candidate for managing conditions like type 2 diabetes through its α-glucosidase inhibitory action.

Study on Substituted Imidazoquinazolines

A study focused on synthesizing novel imidazo[1,2-c]quinazoline derivatives demonstrated that compounds with similar structures exhibited varying degrees of biological activity. The most potent inhibitors were identified through structure-activity relationship (SAR) analysis, revealing that specific substituents significantly enhance efficacy against target enzymes .

Comparative Analysis

In comparative evaluations against known standards like acarbose, several derivatives showed superior inhibition capabilities. This highlights the potential for developing new therapeutic agents based on the imidazoquinazoline scaffold.

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Triazole/imidazoquinazoline core formation : Cyclization of hydrazine derivatives with carbon disulfide under basic conditions (e.g., KOH/ethanol) .
  • Sulfanyl group introduction : Thiol-alkylation or nucleophilic substitution using 3-chlorobenzyl mercaptan .
  • Acetamide coupling : Reaction of the intermediate with cyclohexylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Q. Challenges :

  • Purity control : Side reactions during cyclization require purification via column chromatography or recrystallization .
  • Yield optimization : Adjusting reaction temperatures (e.g., 60–80°C for imidazoquinazoline formation) and inert atmospheres (N₂) to minimize oxidation .

Q. Which analytical techniques are critical for structural validation?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfanyl linkage at C5, cyclohexylacetamide at C2) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]⁺ for C₂₇H₂₆ClN₃O₂S: 504.15) .
  • X-ray crystallography : Resolve bond angles and stereochemistry of the imidazoquinazoline core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of biological activity?

Methodology :

  • Systematic substituent variation : Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl to assess impact on target binding (e.g., kinase inhibition) .
  • Bioisosteric replacements : Substitute the sulfanyl group with sulfoxide/sulfone to modulate electron density and metabolic stability .

Q. Data Analysis :

Substituent (R)Biological Activity (IC₅₀)Target
3-Cl-Benzyl12 nM (JAK2 kinase)
4-F-Benzyl8 nM (JAK2 kinase)
4-OCH₃-Benzyl25 nM (JAK2 kinase)

Q. How to address contradictions in reported biological activities across studies?

Approach :

  • Assay standardization : Compare protocols for cytotoxicity (e.g., MTT vs. resazurin assays) .
  • Target profiling : Use computational docking (AutoDock Vina) to predict off-target interactions (e.g., quinazoline binding to PDE4 vs. JAK2) .
  • Meta-analysis : Aggregate data from PubChem and patent literature to identify consensus targets .

Example : A 2023 study reported anti-inflammatory activity (IC₅₀ = 50 nM) , while a 2025 study found no effect at 100 nM . Potential causes include differences in cell lines (RAW264.7 vs. THP-1) or LPS stimulation protocols.

Q. What computational strategies enhance reaction design for derivatives?

  • Quantum chemical calculations (DFT) : Predict transition states for sulfanyl group introduction (activation energy ~25 kcal/mol) .
  • Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to optimize solvent selection (e.g., DMF vs. DMSO for amide coupling) .
  • Retrosynthetic analysis : Use Synthia or Chematica to propose alternative routes (e.g., late-stage functionalization of the imidazoquinazoline core) .

Methodological Considerations

Q. How to design experiments for scalable synthesis?

  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading, solvent ratio) and identify optimal conditions .
  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and reduce impurities .

Case Study : A 2025 study achieved 85% yield by optimizing reaction time (18 hrs) and temperature (70°C) via DoE .

Q. What strategies mitigate instability of the imidazoquinazoline core?

  • Lyophilization : Stabilize the compound in solid form (storage at -20°C, desiccated) .
  • Protective group chemistry : Introduce tert-butoxycarbonyl (Boc) groups during synthesis to prevent oxidation .

Data Contradiction Analysis

Q. Why do pharmacokinetic (PK) profiles vary between rodent models?

  • Species-specific metabolism : Cytochrome P450 isoforms (e.g., CYP3A4 in humans vs. CYP2C11 in rats) affect clearance rates .
  • Formulation differences : Use of PEG-400 vs. Cremophor EL as solubilizers alters bioavailability .

Resolution : Conduct cross-species microsomal stability assays and physiologically based pharmacokinetic (PBPK) modeling .

Tables for Key Findings

Q. Table 1: Synthetic Methods Comparison

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Core cyclizationHydrazine, CS₂, KOH/EtOH, 70°C6592
Sulfanyl introduction3-Cl-Benzyl mercaptan, DMF, 60°C7889
Amide couplingEDC/HOBt, DCM, rt8295

Q. Table 2: Biological Activity by Substituent

Compound VariantTarget Affinity (IC₅₀)Selectivity IndexReference
3-Cl-Benzyl (parent)12 nM (JAK2)15 (vs. JAK3)
4-F-Benzyl8 nM (JAK2)22 (vs. JAK3)
Cyclohexyl → Adamantyl35 nM (JAK2)8 (vs. JAK3)

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